N-benzylpalmitamide
Overview
Description
Helical Structures of N-alkylated Poly(p-benzamide)s
The study of poly(p-benzamide)s with chiral side chains synthesized through chain-growth polycondensation reveals that these polyamides form well-defined molecular weights with narrow polydispersities. The secondary structure of these N-alkylated poly(p-benzamide)s in solution is characterized by a right-handed helical conformation, as evidenced by circular dichroism (CD) signals and supported by exciton model analysis. X-ray crystallographic analysis of related oligomers confirms the helical conformation in the solid state .
Synthesis and Characterization of N-(4-methylbenzyl)benzamide
N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst and characterized through various techniques. The compound crystallizes in an orthorhombic lattice and features intermolecular hydrogen bonds and weak C-H...π interactions. The study also includes predictions of crystal morphology, molecular Hirshfeld surface analysis, and various spectroscopic and physical measurements, indicating the compound's potential for multifunctional optical and piezoelectric applications .
Colorimetric Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their solid-state properties were studied. One derivative exhibited a significant color change in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding suggests potential applications in the naked-eye detection of fluoride anions .
Intermolecular Interactions in Antipyrine-like Derivatives
The synthesis, characterization, and intermolecular interactions of two antipyrine derivatives were investigated. The crystal packing is stabilized by N-H...O and C-H...O hydrogen bonds, as well as C-H...π and lone pair...π contacts. DFT calculations and Hirshfeld surface analysis were used to evaluate the energy contributions of these interactions, highlighting the importance of π-interactions in stabilizing the molecular assemblies .
N-Formyl Imide as an N-Formylating Agent
N-Formyl imide was synthesized and used as a carbonyl source for the direct synthesis of N-formamides, benzimidazoles, and quinazolinones. The process features operational simplicity and is applicable to gram-scale operations, demonstrating the versatility of N-formyl imide as an N-formylating agent .
Lanthanides Coordination Compounds Based on N-(diphenylphosphoryl)benzamide
The synthesis and characterization of N-(diphenylphosphoryl)benzamide and its coordination compounds with various lanthanides were reported. The study includes structural analysis, spectroscopic studies, and luminescence characteristics, providing insights into the coordination chemistry of these compounds .
Molecular Structure of Benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl Methylamide
The crystal and molecular structure of a dipeptide fragment of alamethicin was determined, revealing a type III β-turn conformation. This structure supports the role of Aib residues in initiating type III β-turn conformations and provides insights into peptide conformational preferences .
Synthesis and Structure of N-(1-amino-2,2-dichloroethyl)benzamides
Efficient synthesis procedures for various N-(1-amino-2,2-dichloroethyl)benzamides were developed, with potential applications as intermediates for new heterocyclic series. The crystallographic X-ray structure of one derivative was determined, providing structural details of these compounds .
Spectral and Theoretical Studies of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
The title compound was synthesized and characterized using various spectroscopic techniques and X-ray diffraction. DFT calculations were performed to compare with experimental data, and additional analyses such as NBO and NLO properties were conducted, offering a comprehensive understanding of the compound's properties .
Crystal Structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were reported, including its crystal structure determined by X-ray diffraction. The study discusses the intramolecular hydrogen bonding and mass fragmentation pattern of the compound .
Scientific Research Applications
Endurance Capacity and Anti-Fatigue Properties
N-Benzylpalmitamide, as a type of macamide, has shown potential in improving endurance capacity and exhibiting anti-fatigue properties. In a study on mice, N-Benzylpalmitamide demonstrated significant effects in prolonging exhaustive swimming time, modulating energy metabolism, and improving antioxidant status, indicating its potential in combating exercise-induced fatigue (Yang et al., 2016).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
N-Benzylpalmitamide has been studied for its inhibitory effect on FAAH, an enzyme responsible for the degradation of endocannabinoids. Its ability to inhibit FAAH suggests potential applications in the treatment of pain, inflammation, and CNS degenerative disorders (Alamoudi et al., 2015).
Pharmacokinetics and Tissue Distribution
Research has been conducted on the pharmacokinetics and tissue distribution of N-Benzylpalmitamide in rats. This study aimed to guide further development and utilization of compounds derived from Lepidium meyenii (Maca), suggesting its potential in targeted drug delivery and therapeutic applications (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-benzylhexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPKWUKOQAAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458532 | |
Record name | N-benzylhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Macamide 1 | |
CAS RN |
74058-71-2 | |
Record name | N-(Phenylmethyl)hexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macamide 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-benzylhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACAMIDE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Macamide B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.